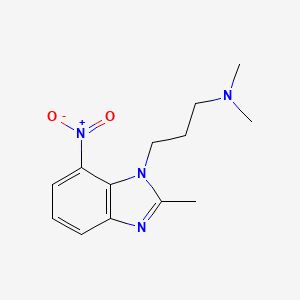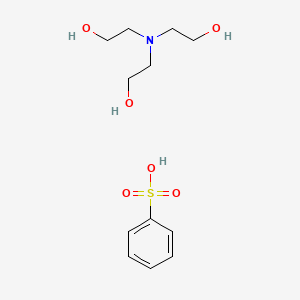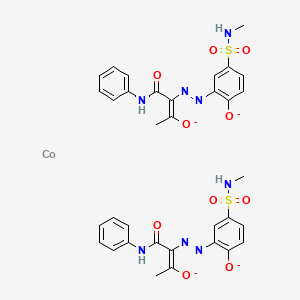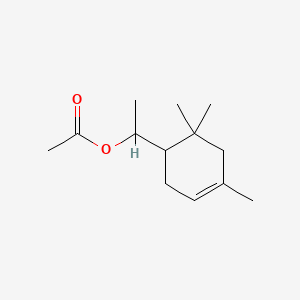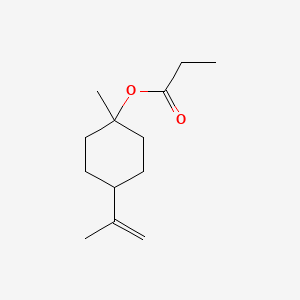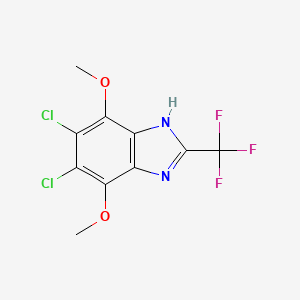
Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with appropriate reagents. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Reaction with Aromatic or Aliphatic Aldehydes: The compound can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes.
Use of Cyanogen Bromide in Acetonitrile Solution: Another method involves the reaction of o-phenylenediamine with cyanogen bromide in acetonitrile solution.
Análisis De Reacciones Químicas
Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of reactive sites on the benzimidazole ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of drugs with antimicrobial, anticancer, antiviral, and antiparasitic activities
Biology: The compound is studied for its potential to interact with biological macromolecules and its effects on various biological pathways.
Agriculture: It is explored for its use as an herbicide and pesticide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials with specific properties.
Comparación Con Compuestos Similares
Benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- can be compared with other similar compounds such as:
5,6-Dimethylbenzimidazole: This compound is a structural analog with different substituents, leading to variations in biological activity and applications.
2-Phenyl Substituted Benzimidazole Derivatives: These compounds have phenyl groups attached to the benzimidazole ring, resulting in different pharmacological properties.
Polyhalogenobenzimidazoles: These compounds contain multiple halogen atoms, which can influence their reactivity and biological effects.
The uniqueness of benzimidazole, 5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
| 89427-46-3 | |
Fórmula molecular |
C10H7Cl2F3N2O2 |
Peso molecular |
315.07 g/mol |
Nombre IUPAC |
5,6-dichloro-4,7-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H7Cl2F3N2O2/c1-18-7-3(11)4(12)8(19-2)6-5(7)16-9(17-6)10(13,14)15/h1-2H3,(H,16,17) |
Clave InChI |
RHBLGQMUTIVZQL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=C1NC(=N2)C(F)(F)F)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/no-structure.png)

![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
